3-Nonoxypropan-1-amine

Surfactant Synthesis Structure-Activity Relationship Surface Activity

3-Nonoxypropan-1-amine (CAS 16728-62-4) is a primary amine bearing a nine-carbon (nonyl) alkyl ether chain, with a molecular formula of C₁₂H₂₇NO and a molecular weight of 201.35 g/mol. The compound is characterized by a branched, asymmetrical structure that incorporates a single oxygen atom within the hydrocarbon chain, imparting both hydrophilic (amine group) and lipophilic (nonoxy group) characteristics.

Molecular Formula C12H27NO
Molecular Weight 201.35 g/mol
CAS No. 16728-62-4
Cat. No. B15181736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nonoxypropan-1-amine
CAS16728-62-4
Molecular FormulaC12H27NO
Molecular Weight201.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCOCCCN
InChIInChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-11-14-12-9-10-13/h2-13H2,1H3
InChIKeyZINQYRQLEDIWQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nonoxypropan-1-amine (CAS 16728-62-4): Technical Baseline for a 3-Alkoxypropylamine Intermediate


3-Nonoxypropan-1-amine (CAS 16728-62-4) is a primary amine bearing a nine-carbon (nonyl) alkyl ether chain, with a molecular formula of C₁₂H₂₇NO and a molecular weight of 201.35 g/mol . The compound is characterized by a branched, asymmetrical structure that incorporates a single oxygen atom within the hydrocarbon chain, imparting both hydrophilic (amine group) and lipophilic (nonoxy group) characteristics [1]. This structural motif classifies it as a member of the 3-alkoxypropylamine family, compounds which are noted for their utility as intermediates in the synthesis of specialty surfactants, corrosion inhibitors, and flotation collectors [2].

The Pitfalls of Analog Substitution for 3-Nonoxypropan-1-amine in Surfactant Synthesis


Direct substitution of 3-Nonoxypropan-1-amine with other 3-alkoxypropylamines or simple alkylamines is not a valid procurement strategy. The single ether oxygen atom in its structure is not an inert feature but a critical functional element that fundamentally alters the hydrophilic-lipophilic balance (HLB) and resultant performance of derived surfactants [1]. The quantitative data below demonstrates that this oxygen atom's contribution to hydrophilicity is equivalent to a significant reduction in alkyl chain length, meaning that swapping the C9 chain for a C12-C13 alkylamine, even with the same total carbon count, yields a surfactant with markedly different surface activity, dye interaction profiles, and application efficacy [2].

Evidence-Based Differentiation of 3-Nonoxypropan-1-amine (C9) vs. C9-Alkylamine and Longer-Chain Alkoxy Analogs


Ether Oxygen Effect on Hydrophilicity: 3-Alkoxypropylamines vs. Alkylamines

Nonionic surfactants derived from 3-alkoxypropylamines, including 3-Nonoxypropan-1-amine, exhibit a significantly higher degree of hydrophilicity compared to surfactants synthesized from standard alkylamines possessing the same total number of carbon atoms [1]. The presence of a single oxygen atom in the alkoxypropylamine backbone was found to produce an effect on surface activity that is quantitatively equivalent to shortening the alkyl chain by approximately 3 to 4 carbon atoms in the corresponding alkylamine derivative [1].

Surfactant Synthesis Structure-Activity Relationship Surface Activity

Ether Oxygen Effect on Dye-Surfactant Interaction: Ionic vs. Hydrophobic Complexation

In a direct comparative study of dye interaction, nonionic surfactants derived from 3-alkoxypropylamines (RXN(EO)p) exhibited weaker interactions with both an acid dye and a disperse dye compared to those from alkylamines (RN(EO)q) [1]. The formation of ionic complexes (DSi) and hydrophobic complexes (DSl) was quantitatively different: the effect of the single oxygen atom in the alkoxypropylamine structure corresponded to a reduction of about 4 carbon atoms for ionic interaction (DSi) and a reduction of 2-2.5 carbon atoms for hydrophobic interaction (DSl) [1].

Dye-Surfactant Interaction Formulation Stability Textile Auxiliaries

Flotation Collector Efficacy: 3-Nonyloxypropylmonoamine for Silica Removal

A patent for froth flotation processes explicitly designates 3-nonyloxypropylmonoamine, a compound synonymous with 3-Nonoxypropan-1-amine, as a superior cationic collector for silica removal [1]. The invention positions this specific branched ether amine as an improvement over other commercial collectors, which are based on a range of alcohols from C8 to C26 [1]. The patent identifies the C9-branched (isononyl) derivative as particularly effective, citing its optimal combination of solubility, handling, and selectivity for silica flotation from iron ore [1].

Froth Flotation Mineral Processing Silica Collector

Physicochemical Parameter Benchmarking Against the Closest Analog (C10)

A direct comparison of key physicochemical properties between 3-Nonoxypropan-1-amine (C9) and its nearest homolog, 3-Decyloxypropan-1-amine (C10), reveals predictable and substantial differences that are critical for procurement and formulation [1]. The addition of a single methylene group results in a molecular weight increase from 201.35 g/mol to 215.38 g/mol and a significant elevation of the boiling point by an estimated 43-63°C [1].

Physicochemical Properties Procurement Specification Quality Control

Where 3-Nonoxypropan-1-amine Provides a Technical Advantage: R&D and Industrial Application Scenarios


Development of Tailored Nonionic Surfactants with Controlled HLB

This compound serves as a critical intermediate for synthesizing nonionic surfactants via ethoxylation or propoxylation. The presence of the ether oxygen provides a hydrophilic shift equivalent to removing 3-4 carbons from the alkyl chain, as shown in Section 3 [1]. This allows formulation chemists to achieve a more hydrophilic product while retaining the desirable solubilizing and wetting properties of a longer chain, enabling precise tuning of the hydrophilic-lipophilic balance (HLB) for specific applications in detergents, emulsifiers, and textile auxiliaries.

Formulation of Silica Flotation Collectors in Mineral Processing

In the mining industry, 3-nonyloxypropylmonoamine is a proven, high-performance cationic collector for froth flotation processes aimed at separating silica from valuable ores like iron and phosphate. As detailed in patent literature, the branched C9 structure provides an optimal balance of selectivity, water dispersibility (when partially neutralized), and efficacy compared to collectors based on shorter (C8) or longer (C10+) alcohol derivatives, making it a targeted solution for improving ore concentrate grade [2].

Synthesis of Specialty Corrosion Inhibitors and Antistatic Agents

The compound's primary amine group is a versatile site for further functionalization, such as quaternization or conversion to amine oxides. These derivatives, particularly those that are ethoxylated, are utilized as effective corrosion inhibitors in non-aqueous functional fluids and as antistatic agents for polymers and textiles. The specific C9 chain length contributes to a unique solubility and surface adsorption profile that is distinct from both its C8 and C10 analogs, as inferred from the physicochemical benchmarking in Section 3 .

Dyeing Auxiliaries with Reduced Dye-Surfactant Interaction

Derivatives of 3-Nonoxypropan-1-amine are advantageous in textile dyeing formulations where minimizing dye-surfactant complexation is critical for achieving level dyeing and high color yield. Comparative studies confirm that alkoxypropylamine-based surfactants interact less with dyes than their alkylamine counterparts, with the oxygen atom reducing ionic and hydrophobic complexation by an effect equivalent to a 2-4 carbon chain shortening [3]. This translates to improved formulation stability and a lower risk of precipitation or uneven dye uptake.

Technical Documentation Hub

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